Norophthalamic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norophthalamic acid can be synthesized through multiple synthetic routes. One method involves the use of [4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine-N1,N1‘]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]iridium (III) hexafluorophosphate and triethyl phosphite in an aqueous phosphate buffer and acetonitrile at a pH of 7, with irradiation for 2 hours . Another method involves the synthesis from glutathione .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Norophthalamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Norophthalamic acid has several applications in scientific research:
Neurochemistry Research: It is used for the determination of neurotransmitters like serotonin and norepinephrine in the brain.
Microbial Metabolism and Chemical Marker Analysis: It is utilized in gas chromatography-mass spectrometry methods for analyzing microbial metabolites and chemical markers.
Sonochemical Studies: this compound is used in sonochemistry to study the effects of ultrasound on aqueous solutions, particularly in generating hydroxyl radicals.
Plant Growth and Agricultural Studies: It has been investigated for its effects on plant growth, particularly in paddy rice.
Environmental Microbiology: It plays a role in the biodegradation of naphthalene and its derivatives, highlighting its relevance in microbial degradation processes.
Bioremediation: this compound-related compounds are used in bioremediation to clean up environmental pollutants.
Mechanism of Action
The mechanism of action of norophthalamic acid involves its interaction with specific molecular targets and pathways. For example, in neurochemistry research, it interacts with neurotransmitter pathways to determine levels of serotonin and norepinephrine. In sonochemistry, it generates hydroxyl radicals through ultrasound-induced reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Norophthalamic acid can be compared with other similar compounds such as:
Naphthylphthalamic acid: This compound is known for its role as an auxin transport inhibitor in plant biology
Phthalic acid derivatives: These compounds have various applications in plant growth regulation and environmental microbiology.
This compound is unique due to its specific sequence of L-glutamic acid, L-alanine, and glycine residues, which confer distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCUZZJCXVVDW-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167505 | |
Record name | Norophthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16305-88-7, 1116-21-8 | |
Record name | Norophthalmic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16305-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norophthalamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016305887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norophthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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